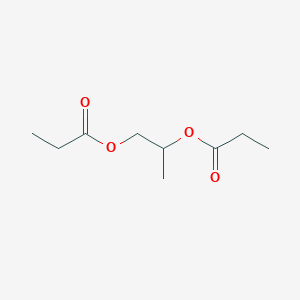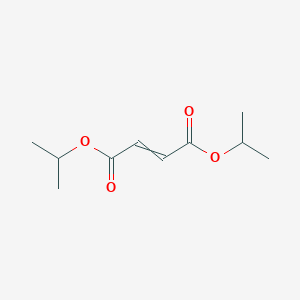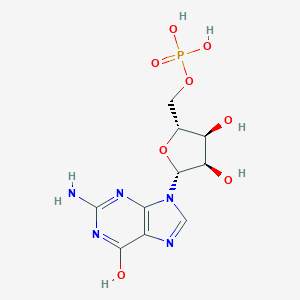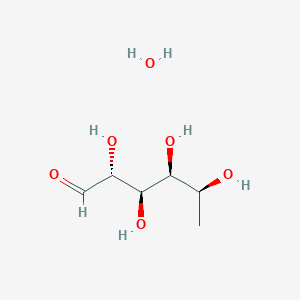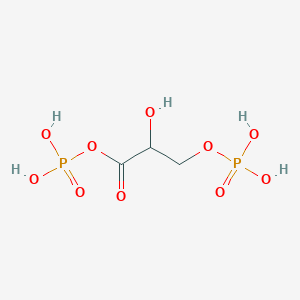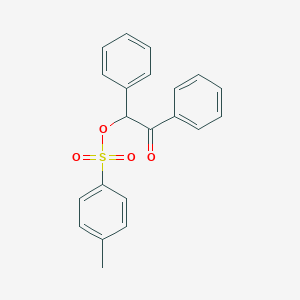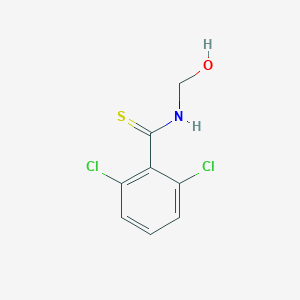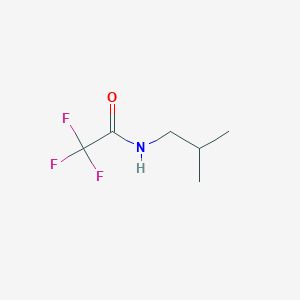
Acetamide, 2,2,2-trifluoro-N-(2-methylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2,2,2-trifluoro-N-(2-methylpropyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is synthesized using a specific method and has been extensively studied to understand its mechanism of action, biochemical and physiological effects, and limitations in lab experiments. In
Mécanisme D'action
The mechanism of action of acetamide, 2,2,2-trifluoro-N-(2-methylpropyl)- is not fully understood. However, studies have suggested that it may inhibit the activity of enzymes involved in DNA synthesis and repair, leading to the induction of apoptosis in cancer cells. Additionally, this compound has been shown to disrupt the cell membrane of bacteria and fungi, leading to cell death.
Biochemical and Physiological Effects:
Acetamide, 2,2,2-trifluoro-N-(2-methylpropyl)- has been shown to exhibit low toxicity in vitro and in vivo studies. However, it may cause mild irritation to the skin and eyes upon contact. Additionally, this compound has been found to be metabolized in the liver and excreted in the urine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using acetamide, 2,2,2-trifluoro-N-(2-methylpropyl)- in lab experiments is its potent antitumor activity against various cancer cell lines. Additionally, this compound has been shown to possess broad-spectrum antimicrobial activity, making it a potential candidate for the development of new antimicrobial agents. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on acetamide, 2,2,2-trifluoro-N-(2-methylpropyl)-. One of the areas of focus could be the development of new formulations that enhance its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as material science and agriculture. Finally, more research is needed to explore the safety and toxicity of acetamide, 2,2,2-trifluoro-N-(2-methylpropyl)- in vivo studies to determine its potential as a therapeutic agent.
Méthodes De Synthèse
Acetamide, 2,2,2-trifluoro-N-(2-methylpropyl)- is synthesized using a specific method that involves the reaction of 2,2,2-trifluoroacetamide with isobutylmagnesium chloride. The reaction takes place in anhydrous ether and is catalyzed by copper(I) iodide. The resulting product is purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
Acetamide, 2,2,2-trifluoro-N-(2-methylpropyl)- has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to possess antifungal and antibacterial properties, indicating its potential use as a broad-spectrum antimicrobial agent.
Propriétés
Numéro CAS |
1817-28-3 |
|---|---|
Nom du produit |
Acetamide, 2,2,2-trifluoro-N-(2-methylpropyl)- |
Formule moléculaire |
C6H10F3NO |
Poids moléculaire |
169.14 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C6H10F3NO/c1-4(2)3-10-5(11)6(7,8)9/h4H,3H2,1-2H3,(H,10,11) |
Clé InChI |
FGHXPVMWBPFOMN-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C(F)(F)F |
SMILES canonique |
CC(C)CNC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



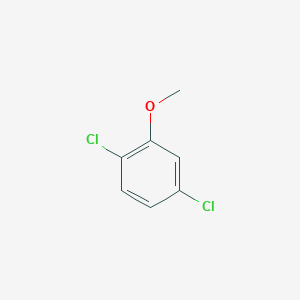
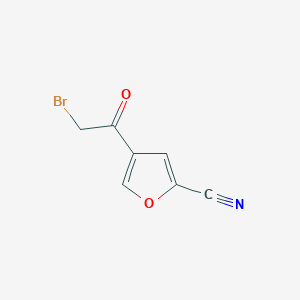
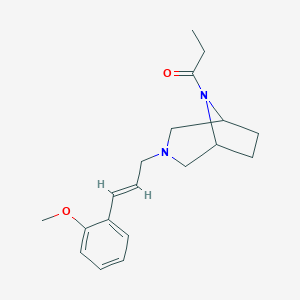
![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B158043.png)

